1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-4-pyridin-3-ylsulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S2/c19-23(20,12-3-1-4-14-9-12)17-5-2-6-18(8-7-17)24(21,22)13-10-15-11-16-13/h1,3-4,9-11H,2,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURAXPCEPBLQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane typically involves multi-step reactions. The preparation methods include:
Synthetic Routes: The synthesis often starts with the preparation of the imidazole and pyridine sulfonyl precursors. These precursors are then subjected to a series of reactions, including sulfonylation and diazepane ring formation.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways affected depend on the biological context and the target molecules. For example, it may inhibit certain enzymes involved in disease processes.
Comparison with Similar Compounds
1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other imidazole or pyridine derivatives, such as 1-(imidazol-4-yl)-2-(pyridin-3-yl)ethane and 1-(imidazol-4-yl)-3-(pyridin-3-yl)propane.
Biological Activity
1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on various studies.
Chemical Structure
The compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available imidazole and pyridine derivatives. The sulfonyl groups play a crucial role in enhancing the solubility and biological activity of the final product.
Biological Activity Overview
The biological activities of imidazole and diazepane derivatives have been extensively studied. The following sections summarize the key findings regarding the biological activity of this compound.
Antimicrobial Activity
Imidazole derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that compounds with imidazole rings exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Research indicates that certain imidazole-containing compounds possess antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several case studies highlight the efficacy of imidazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various imidazole derivatives, including our compound, against clinical isolates from patients with infections. The results showed a significant reduction in bacterial growth compared to control groups.
- Antitumor Activity Assessment : Another study focused on the antitumor effects of imidazole derivatives in vitro and in vivo. The findings suggested that these compounds could inhibit tumor growth and induce apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, impacting pathways involved in inflammation and tumorigenesis.
- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity, influencing cellular signaling pathways.
Q & A
What are the critical considerations for optimizing the synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane?
Level: Advanced
Answer:
The synthesis of this compound involves multi-step reactions, including sulfonylation of the diazepane core and functionalization of the imidazole and pyridine rings. Key considerations include:
- Reagent Selection: Use sulfonyl chlorides (e.g., imidazole-4-sulfonyl chloride) under anhydrous conditions to avoid hydrolysis. Pyridine or triethylamine is recommended as a base to neutralize HCl byproducts .
- Temperature Control: Maintain temperatures below 40°C during sulfonylation to prevent decomposition of sensitive intermediates .
- Solvent Compatibility: Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency by stabilizing transition states .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating the product from unreacted starting materials .
How can researchers resolve contradictions in biological activity data for this compound across different assays?
Level: Advanced
Answer:
Contradictions often arise from variations in assay conditions or target specificity. Methodological strategies include:
- Assay Standardization: Validate protocols using positive controls (e.g., known enzyme inhibitors) and ensure consistent pH (7.4 for cellular assays) and temperature (37°C) .
- Off-Target Screening: Perform kinase profiling or GPCR panels to identify unintended interactions that may skew results .
- Dose-Response Analysis: Generate IC50/EC50 curves across multiple concentrations to distinguish true activity from assay noise .
What advanced computational methods are suitable for predicting the binding modes of this compound with biological targets?
Level: Advanced
Answer:
- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets such as kinases or G protein-coupled receptors. Input the compound’s 3D structure (e.g., from PubChem CIDs) and refine with quantum mechanical calculations .
- MD Simulations: Run 100+ ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Free Energy Perturbation (FEP): Quantify binding affinity changes for mutagenesis studies or SAR optimization .
What are the best practices for characterizing the stability of this compound under varying storage conditions?
Level: Basic
Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at -20°C under inert gas (argon) to prevent oxidation .
- Photostability: Expose samples to UV-Vis light (300–800 nm) and monitor degradation via HPLC. Use amber vials for long-term storage .
- Hydrolytic Stability: Test solubility in buffered solutions (pH 1–10) and track hydrolysis products using LC-MS .
How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
Level: Advanced
Answer:
- Core Modifications: Systematically replace the diazepane ring with piperazine or azepane analogs to assess flexibility requirements .
- Functional Group Variation: Introduce electron-withdrawing groups (e.g., -CF3) on the pyridine ring to enhance binding affinity or metabolic stability .
- Bioisosteric Replacement: Substitute the imidazole sulfonyl group with tetrazole or triazole to optimize solubility and pharmacokinetics .
What analytical techniques are essential for confirming the compound’s structural integrity post-synthesis?
Level: Basic
Answer:
- NMR Spectroscopy: Use 1H/13C NMR (DMSO-d6 or CDCl3) to verify sulfonyl group integration and ring proton environments .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with <5 ppm error .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with imidazole) .
What strategies mitigate toxicity risks during in vivo studies of this compound?
Level: Advanced
Answer:
- Metabolite Identification: Use liver microsomes (human/rodent) and LC-MS/MS to detect reactive metabolites (e.g., epoxides) that may cause hepatotoxicity .
- CYP Inhibition Assays: Screen against CYP3A4/2D6 to predict drug-drug interaction risks .
- Acute Toxicity Testing: Conduct OECD 423-guided studies in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?
Level: Advanced
Answer:
- Transcriptomic Profiling: Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Kinase Activity Assays: Use HTRF-based kits to measure inhibition of targets like AKT or EGFR .
- CRISPR Knockout: Generate cell lines lacking putative targets (e.g., PARP1) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
